Indole-3-butanoate

Description

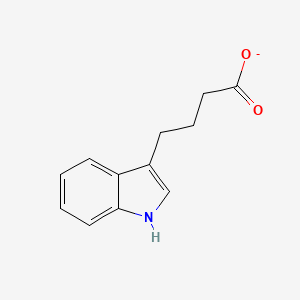

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEDVYBZBROSJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Roles and Physiological Functions of Indole 3 Butanoate in Plants

Regulation of Root System Architecture and Development

Indole-3-butanoate is a key regulator of root system architecture, influencing the formation and development of both adventitious and lateral roots. ebi.ac.ukresearchgate.net Its effects are mediated through complex signaling pathways, often involving its conversion to indole-3-acetic acid (IAA) and interactions with other signaling molecules. ebi.ac.uknih.gov

Adventitious Root Formation Mechanisms

This compound is widely utilized in horticulture and agriculture to stimulate the formation of adventitious roots, which are roots that arise from non-root tissues, such as stems or leaves. ebi.ac.ukresearchgate.net This process is critical for the vegetative propagation of many plant species. plos.org The application of IBA promotes the initiation and development of these roots, a process influenced by a cascade of genetic and molecular events. sciopen.comnih.gov

Research has shown that IBA treatment leads to the differential expression of a multitude of genes involved in adventitious root formation. ebi.ac.uksciopen.com For instance, in walnut cuttings, IBA treatment significantly increased the endogenous levels of IAA, which in turn enhanced the rooting rate. sciopen.com This process involves the upregulation of specific genes, such as those from the WUSCHEL-related homeobox (WOX) family, which are pivotal in initiating root primordia development. sciopen.com The conversion of IBA to IAA within the peroxisomes is a key step in this mechanism, which then triggers downstream signaling events. nih.govsciopen.com

Furthermore, studies on Camellia sinensis (tea plant) cuttings revealed that IBA treatment led to the upregulation of numerous transcripts, including genes from the GH3 family and an indole-3-acetate (B1200044) O-methyltransferase. plos.org These genes are associated with auxin homeostasis, suggesting that the regulation of auxin levels is a critical component of IBA-induced adventitious root formation. plos.org

Lateral Root Development and Elongation

This compound also plays a significant role in the development and elongation of lateral roots, which are crucial for nutrient and water uptake. ebi.ac.ukresearchgate.net In several plant species, including Arabidopsis and maize, IBA has been shown to promote lateral root formation. ebi.ac.uknih.gov This effect is often more pronounced than that of IAA. researchgate.net

The mechanism behind IBA's influence on lateral roots involves its conversion to IAA in the peroxisomes, a process that is followed by the production of nitric oxide (NO), another important signaling molecule. ebi.ac.uknih.gov This spatially and temporally coordinated release of IAA and NO from peroxisomes is a key driver of IBA-induced lateral root formation. nih.gov Studies have demonstrated that while both IBA and IAA can inhibit the elongation of the primary root, IBA is more effective at promoting the elongation of lateral roots. researchgate.net

Comparative studies on maize have shown that the effects of different auxins on root development are concentration-dependent. cas.cz While external application of auxins like IBA can increase lateral root formation in specific zones of the primary root, the primary root itself is generally more sensitive to the inhibitory effects of auxins on elongation compared to lateral roots. cas.cz

Root Primordia Initiation

The initiation of root primordia, the foundational structures from which new roots develop, is a critical step in both adventitious and lateral root formation. This compound has been shown to be highly effective in inducing the initiation of these primordia. google.comresearchgate.net

Studies using synthetic aryl esters of IBA, such as phenyl indole-3-butyrate (P-IBA), have demonstrated a significant enhancement in the initiation of adventitious root primordia in cuttings of various plant species. google.comresearchgate.net For example, in bean cuttings, treatment with phenyl indole-3-acetate (P-IAA), a related compound, resulted in a 95% to 154% increase in the number of visible root primordia compared to an equivalent concentration of IAA. researchgate.net Similarly, P-IBA enhanced the number of rooted jack pine cuttings. researchgate.net This suggests that modifications to the IBA molecule can further enhance its root-inducing capabilities. The increased efficiency of these modified compounds is thought to be related to their enhanced uptake and subsequent hydrolysis to the active auxin form within the plant tissues.

Influence on Plant Growth and Developmental Processes Beyond Rooting

The influence of this compound extends beyond the root system, impacting other crucial physiological processes such as photosynthesis and carbon metabolism. nih.govfrontiersin.org

Photosynthetic Efficiency Modulation

Recent research has highlighted the role of this compound and its derivatives, such as Potassium Indole-3-butyrate (IBAK), in modulating photosynthetic efficiency, particularly under stress conditions. nih.govnih.gov In studies on rapeseed and rice subjected to salt stress, treatment with IBAK has been shown to significantly improve photosynthetic performance. nih.govfrontiersin.org

In rapeseed seedlings under salt stress, IBAK treatment led to increased chlorophyll (B73375) content and a higher net photosynthetic rate (Pn). nih.gov Specifically, the net photosynthetic rate in two different rapeseed varieties increased by up to 62.33% and 30.83% respectively, following IBAK treatment under saline conditions. nih.gov This improvement in photosynthesis is associated with enhanced activity of antioxidant enzymes, which helps to mitigate the damaging effects of salt stress on the photosynthetic apparatus. nih.gov

Similarly, in rice, the application of IBAK under salt stress resulted in an increased net photosynthetic rate. nih.govfrontiersin.org Transcriptomic analysis revealed that IBAK treatment upregulated the expression of several genes involved in the photosynthesis pathway. nih.gov This suggests that IBAK can enhance the plant's ability to capture and utilize light energy, even under adverse environmental conditions.

Table 1: Effect of IBA-K on Photosynthetic Parameters in Rapeseed under Salt Stress Data extracted from a study on Huayouza 158R and Huayouza 62 varieties at 14-24 days after treatment. nih.gov

| Parameter | Variety | Increase with IBA-K Treatment (%) |

|---|---|---|

| Net Photosynthetic Rate (Pn) | Huayouza 158R | 28.14 - 62.33 |

| Huayouza 62 | 12.37 - 30.83 | |

| Transpiration Rate (Tr) | Huayouza 158R | 22.70 - 39.57 |

| Huayouza 62 | 9.79 - 45.51 | |

| Stomatal Conductance (Gs) | Huayouza 158R | 54.39 - 84.72 |

| Huayouza 62 | 14.61 - 107.94 |

Carbon Metabolism Regulation

IBAK treatment was found to decrease the content of sucrose (B13894) and fructose (B13574) while increasing the starch content in rice seedlings under salt stress. frontiersin.orgresearchgate.net This suggests a shift in carbon partitioning, favoring the storage of carbohydrates in the form of starch. This response could be an adaptive mechanism to cope with stress by maintaining a reserve of energy and carbon.

Furthermore, IBAK application enhanced the activity of acid invertase and neutral invertase, enzymes that are involved in the breakdown of sucrose. frontiersin.org Transcriptomic and metabolomic analyses have revealed that IBAK upregulates key genes and metabolites in the carbon metabolism pathway, including those involved in the tricarboxylic acid (TCA) cycle. frontiersin.org This indicates that IBAK can help to maintain energy production and provide essential carbon skeletons for biosynthesis, even under stressful conditions.

Protein Synthesis Pathways

This compound influences the synthesis of proteins, which is fundamental for cellular function and stress adaptation. Research indicates that the application of potassium indole-3-butyrate (IBA-K) can enhance the accumulation of soluble proteins in plants, particularly under stress conditions. nih.gov In studies on rapeseed (Brassica napus L.) subjected to salt stress, seed soaking with an IBA-K solution led to a notable increase in soluble protein content. nih.govresearchgate.net This accumulation of soluble proteins is a vital component of osmotic regulation, helping to maintain water balance within plant cells under saline conditions. nih.gov

Overall Plant Biomass Accumulation

Specific research findings highlight the significant impact of IBA on biomass:

In a study on two varieties of rapeseed, Huayouza 158R and Huayouza 62, IBA-K treatment under salt stress led to substantial increases in the fresh and dry weights of both shoot and root systems compared to untreated, salt-stressed plants. nih.gov For instance, on day 19 of treatment, the shoot fresh weight of Huayouza 158R increased by 36.91% and the root fresh weight by 26.94%. nih.gov

Studies on rice under salt stress showed that IBA-K application resulted in an 82.81% increase in root fresh weight and a 41.68% increase in root dry weight compared to the salt-stressed control group. frontiersin.org

The following table summarizes the observed effects of IBA-K on the biomass of rapeseed seedlings under controlled experimental conditions.

Table 1: Effect of IBA-K Treatment on Rapeseed (Huayouza 158R and Huayouza 62) Growth Parameters Under Salt Stress

| Parameter | Variety | Observation Period (Days) | % Increase with SI Treatment vs. S Treatment* |

|---|---|---|---|

| Shoot Fresh Weight | Huayouza 158R | 19 | 36.91% |

| Huayouza 62 | 19 | 27.37% | |

| Shoot Dry Weight | Huayouza 158R | 19 | 75.16% |

| Huayouza 62 | 19 | 48.23% | |

| Root Fresh Weight | Huayouza 158R | 19 | 26.94% |

| Huayouza 62 | 19 | 23.18% | |

| Root Dry Weight | Huayouza 158R | 19 | 93.40% |

| Huayouza 62 | 19 | 57.25% | |

| Plant Height | Huayouza 158R | 24 | 11.27% |

| Huayouza 62 | 24 | 11.16% | |

| Stem Thickness | Huayouza 158R | 24 | 6.14% |

| Huayouza 62 | 24 | 15.86% |

*S Treatment: Salt stress only. SI Treatment: Salt stress + IBA-K. Data sourced from a 2024 study on rapeseed seedlings. nih.gov

Mediation of Plant Responses to Abiotic Stress

This compound is a critical mediator in plant adaptation to various environmental challenges, including high salinity, low temperatures, and the presence of heavy metals.

Salt Stress Adaptability Mechanisms

IBA enhances plant tolerance to salt stress through a combination of physiological and biochemical mechanisms. A primary strategy involves improving ion homeostasis. In rice, the application of IBA-K significantly increased the foliar content of potassium (K+) while decreasing the content of sodium (Na+), a crucial adjustment for mitigating ion toxicity caused by high salinity. nih.govresearchgate.net

Furthermore, IBA treatment bolsters the plant's antioxidant defense system. High salinity induces oxidative stress by generating reactive oxygen species (ROS). IBA-K application in rapeseed was shown to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.govresearchgate.net This enzymatic activity helps to neutralize ROS, thereby reducing cellular damage, as evidenced by lower levels of malondialdehyde (MDA), a marker for lipid peroxidation. nih.gov In rice, IBA-K also increased the levels of catalase and glutathione (B108866) (GSH), another important antioxidant. nih.govresearchgate.net

Other adaptive mechanisms include:

Enhanced Photosynthesis: IBA-K treatment improved photosynthetic efficiency in salt-stressed rapeseed and rice by increasing the net photosynthetic rate. nih.govresearchgate.net

Osmotic Adjustment: As mentioned previously, IBA promotes the synthesis of soluble proteins, which act as osmoprotectants to help maintain cellular turgor and water balance under osmotic stress. nih.gov

Gene Regulation: Transcriptomic studies in rice reveal that IBA-K upregulates genes involved in plant hormone signal transduction and photosynthesis, enabling a more effective response to salt stress signals. nih.govresearchgate.net

Low-Temperature Stress Alleviation

IBA plays a significant role in helping plants withstand low-temperature stress. Research on sugarcane demonstrated that IBA application markedly promoted root growth and biomass accumulation under cold conditions. nih.gov This enhanced root system development is crucial for water and nutrient uptake, which can be restricted at low temperatures.

The mechanism of IBA-mediated cold stress alleviation involves the modulation of other phytohormones. In the sugarcane study, IBA treatment significantly increased the endogenous levels of gibberellins (B7789140) (GA3), abscisic acid (ABA), jasmonic acid (JA), indole-3-acetic acid (IAA), and zeatin (ZT). nih.gov This suggests that IBA triggers a complex signaling cascade involving multiple hormone pathways to coordinate a comprehensive stress response. Transcriptome analysis further supports this by showing that IBA influences the expression of numerous genes related to vital metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and glutathione metabolism, all of which are central to energy production and cellular defense. nih.gov

Heavy Metal Tolerance Mechanisms (e.g., Cadmium)

This compound contributes to plant tolerance of heavy metals like cadmium (Cd), primarily by mitigating oxidative stress and improving nutrient balance. mdpi.com Cadmium toxicity often leads to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), causing significant cellular damage. mdpi.com

Studies in maize (Zea mays L.) have shown that a specific concentration of IBA can alleviate Cd-induced stress. It achieved this by decreasing the concentration of H2O2 and reducing the over-activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), which were initially triggered by Cd toxicity. mdpi.comnih.gov This indicates a restoration of cellular redox homeostasis.

In barley (Hordeum vulgare), IBA priming was found to reduce cadmium toxicity in root tips by activating different defense pathways. This included a significant increase in the activity of glutathione peroxidase (GPX) and enhanced generation of nitric oxide (NO), a key signaling molecule in plant stress responses. nih.gov

A critical mechanism by which IBA confers tolerance is by improving the uptake of essential mineral nutrients, which is often inhibited by the presence of heavy metals. In maize plants exposed to cadmium, IBA application increased the concentration of vital elements including nitrogen (N), potassium (K), calcium (Ca), sulfur (S), and zinc (Zn). mdpi.comnih.gov By ensuring a more stable nutrient profile, IBA helps the plant maintain metabolic functions despite the presence of the toxic metal.

Molecular and Cellular Mechanisms of Indole 3 Butanoate Action

Interconversion and Metabolic Pathways of Indole-3-butanoate

Peroxisomal β-Oxidation Pathway and Conversion to Indole-3-acetic acid (IAA)

The principal mechanism by which IBA exerts its auxin activity is through its conversion to indole-3-acetic acid (IAA). nih.govfrontiersin.org This conversion process is analogous to the β-oxidation of fatty acids and occurs within peroxisomes. nih.govnih.govbioone.org Genetic and biochemical evidence has firmly established that IBA undergoes a two-carbon shortening of its side chain to yield IAA. nih.govnih.gov

The key enzymes involved in this peroxisomal β-oxidation pathway have been identified through the study of Arabidopsis thaliana mutants that are resistant to IBA but maintain normal responses to IAA. nih.govnih.gov These mutants, designated as ibr (IBA response), have defects in genes encoding specific peroxisomal enzymes. nih.gov The conversion process involves a series of enzymatic steps:

Activation: IBA is first activated to its CoA thioester, IBA-CoA. This step is likely catalyzed by a long-chain acyl-CoA synthetase. nih.gov

Oxidation: An acyl-CoA oxidase introduces a double bond. IBR3, an acyl-CoA dehydrogenase/oxidase-like protein, is implicated in this step. nih.govresearchgate.net

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. IBR10, which shows similarity to enoyl-CoA hydratases, is involved in this stage. nih.gov

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group. IBR1, a member of the short-chain dehydrogenase/reductase family, is thought to function here. nih.gov

Thiolysis: A ketoacyl-CoA thiolase cleaves the bond to release acetyl-CoA and the final product, IAA. aocs.org

Mutations in the genes IBR1, IBR3, and IBR10 lead to defects in the conversion of IBA to IAA, resulting in reduced auxin responses and developmental defects such as shorter root hairs and smaller cotyledons. nih.gov These findings underscore the critical role of this peroxisomal pathway in generating active auxin from an IBA precursor. nih.gov

| Enzyme/Protein | Gene | Function in IBA to IAA Conversion | Supporting Evidence |

| Indole-3-butyric acid response 1 | IBR1 | Likely acts as a short-chain dehydrogenase/reductase in the dehydrogenation step of β-oxidation. | ibr1 mutants show defective IBA responses but normal IAA responses. IBR1 contains a C-terminal peroxisomal-targeting signal. nih.gov |

| Indole-3-butyric acid response 3 | IBR3 | Functions as an acyl-CoA dehydrogenase/oxidase-like protein in the oxidation step. | ibr3 mutants are resistant to IBA and deficient in the IBA-to-IAA conversion. researchgate.net |

| Indole-3-butyric acid response 10 | IBR10 | Resembles enoyl-CoA hydratases/isomerases, acting in the hydration step. | ibr10 mutants exhibit defective IBA responses. IBR10 has a C-terminal peroxisomal-targeting signal. nih.gov |

| ENOYL-COA HYDRATASE 2 | ECH2 | An enoyl-CoA hydratase required for efficient IBA-to-IAA conversion. | ech2 mutants show IBA resistance and reduced levels of free IAA. nih.gov |

This compound as an IAA Precursor and Storage Sink

The conversion of IBA to IAA positions IBA as a crucial precursor for the primary auxin, effectively acting as a storage form that can be metabolized to release active IAA when and where it is needed. wikipedia.orgnih.gov This mechanism allows for tight regulation of IAA levels, which is essential for orchestrating numerous aspects of plant growth and development. nih.gov The stability of IBA compared to the more easily degraded IAA makes it an effective and reliable source for maintaining auxin homeostasis. researchgate.netresearchgate.net

Independent Auxin Activity of this compound

While the conversion to IAA is the primary mode of action for IBA, there is some evidence suggesting that IBA may also possess intrinsic auxin activity, independent of its conversion. wikipedia.org Studies in rice have indicated that IBA can promote lateral root formation in a manner that is at least partially distinct from the signaling pathway of IAA. frontiersin.orgfrontiersin.org

However, the structural differences between IBA and IAA, particularly the longer side chain of IBA, prevent it from effectively binding to the TIR1/AFB auxin co-receptor complex. frontiersin.org This complex is central to the canonical auxin signaling pathway that leads to the degradation of Aux/IAA transcriptional repressors and subsequent gene expression. frontiersin.org Therefore, the physiological effects observed upon IBA application are largely attributed to the IAA produced from its conversion. frontiersin.org Further research is needed to fully elucidate the extent and mechanisms of any direct, IAA-independent actions of IBA.

Signal Transduction Pathways Mediated by this compound

The auxin activity derived from IBA integrates into the broader network of plant hormone signaling, influencing various physiological responses. This integration can also involve crosstalk with other signaling molecules like nitric oxide.

Plant Hormone Signal Transduction Network Integration

As a precursor to IAA, IBA indirectly influences the plant hormone signal transduction network. The IAA generated from IBA conversion can activate the well-established auxin signaling pathway, which involves the TIR1/AFB receptors and leads to changes in gene expression that regulate growth and development. mdpi.com

| Pathway/Process | Effect of IBA/IBAK Application | Observed Gene Expression Changes | Reference |

| Plant Hormone Signal Transduction | Enhanced sensing and response to hormone signals | Upregulation of genes like LOC4332548 and LOC4330957 in rice under salt stress. nih.govresearchgate.net | nih.govresearchgate.net |

| Photosynthesis | Improved photosynthetic efficiency | Upregulation of photosynthesis-related genes (e.g., LOC4339270, LOC4327150, LOC4346326). nih.govresearchgate.net | nih.govresearchgate.net |

| Starch and Sucrose (B13894) Metabolism | Increased synthesis of sucrose and starch | Upregulation of genes related to sucrose and starch synthesis (e.g., LOC4347800, LOC4330709, LOC4343010). nih.govresearchgate.net | nih.govresearchgate.net |

Role of Nitric Oxide (NO) Signaling

Nitric oxide (NO) is a key signaling molecule in plants that interacts with auxin pathways. frontiersin.orgmdpi.commdpi.com There is evidence for a cooperative relationship between NO and auxin in regulating root development. frontiersin.org The conversion of IBA to IAA has been shown to be linked with the production of NO. frontiersin.org

Under conditions of stress, such as exposure to heavy metals, NO and auxins (both IAA and IBA) can work synergistically to mitigate damage to the root system. frontiersin.org NO can counteract the negative effects of stressors on auxin levels and distribution. frontiersin.org Furthermore, NO has been shown to influence auxin signaling through the S-nitrosylation of the TIR1 auxin receptor, a post-translational modification that can enhance the receptor's interaction with Aux/IAA repressors, thereby promoting auxin-responsive gene expression. nih.gov This suggests that NO can modulate the sensitivity of the cell to auxin, including the auxin derived from IBA.

Reactive Oxygen Species (ROS) Involvement

The action of this compound is intertwined with the generation and signaling of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. ebi.ac.uk While direct evidence on the effects of IBA on specific ROS like hydroxyl radicals is limited, it is proposed that IBA's protective effects against oxidative damage may stem from its ability to activate antioxidant enzymes. mdpi.com In some biological systems, indole (B1671886) compounds like indole-3-carbinol (B1674136) have been shown to significantly increase the accumulation of ROS and hydroxyl radicals, which can trigger cellular death pathways. nih.gov This suggests a complex role for indole derivatives in modulating ROS levels, potentially acting as either an antioxidant or a pro-oxidant depending on the context and concentration. The interaction between auxins and ROS is crucial for various developmental processes, where ROS act as second messengers in auxin-mediated signaling pathways. ebi.ac.uk

Calcium (Ca2+) Signaling

Calcium ions (Ca2+) are fundamental second messengers in a multitude of cellular signaling pathways in plants, and their signaling is implicated in the response to auxins like this compound. ebi.ac.ukberkeley.edu Auxin modulates root architecture through both transcriptional and more rapid, non-transcriptional mechanisms that involve intracellular signaling pathways utilizing second messengers such as Ca2+. ebi.ac.uk Although direct studies detailing the specific mechanisms of IBA on Ca2+ signaling are not extensively available, the established role of Ca2+ in auxin responses suggests its involvement in IBA-mediated processes. For instance, changes in intracellular Ca2+ concentrations are known to be part of the signal transduction cascade following auxin perception, leading to downstream physiological effects. The application of certain indole-3-acetate-based ionic liquids has been shown to affect the calcium content in plants, indicating a potential link between indole compounds and calcium homeostasis, although this was observed as a deficiency in a specific study. rsc.org

Gene Expression Regulation and Transcriptional Responses

This compound exerts significant control over gene expression, orchestrating a cascade of transcriptional changes that underpin its physiological effects. This regulation is central to processes such as adventitious root formation and stress responses.

Transcriptomic Analysis of this compound Effects on Gene Expression

Transcriptomic studies have provided a global view of the genetic reprogramming induced by IBA. In nodal cuttings of Camellia sinensis (tea plant), IBA treatment led to the differential expression of 1,091 unigenes, with 656 being up-regulated and 435 down-regulated. nih.govplos.org These genes were found to be involved in a variety of biological processes, including plant hormone signal transduction, secondary metabolism, and cell wall organization. plos.org Similarly, a transcriptomic analysis of Cinnamomum camphora during adventitious root formation induced by IBA revealed modifications in the expression of genes related to auxin, brassinosteroid, and abscisic acid signaling pathways. researchgate.net In rice, the application of potassium indole-3-butyrate (IBAK) under salt stress was shown to alter the expression of genes involved in plant hormone signal transduction, photosynthesis, and starch and sucrose metabolism. researchgate.net These studies highlight the broad and complex impact of IBA on the plant transcriptome.

| Plant Species | Experimental Condition | Number of Differentially Expressed Genes (DEGs) | Key Pathways Affected | Reference |

| Camellia sinensis | IBA treatment of nodal cuttings | 1,091 (656 up, 435 down) | Plant hormone signal transduction, secondary metabolism, cell wall organization | nih.govplos.org |

| Cinnamomum camphora | IBA-induced adventitious rooting | Not specified | Auxin, brassinosteroid, and abscisic acid signaling | researchgate.net |

| Rice (Oryza sativa) | IBAK treatment under salt stress | Not specified | Plant hormone signal transduction, photosynthesis, starch and sucrose metabolism | researchgate.net |

Regulation of Transcription Factor Families (e.g., ERF, WRKY, bHLH)

A crucial aspect of IBA-mediated gene regulation is its influence on various families of transcription factors (TFs), which are key regulators of gene expression. In rice, the application of potassium indole-3-butyrate (IBAK) was found to influence the expression of TF genes belonging to the Ethylene Responsive Factor (ERF), WRKY, and basic Helix-Loop-Helix (bHLH) families. researchgate.netfrontiersin.org These TF families are known to play essential roles in plant responses to abiotic stress. frontiersin.org For instance, some members of the ERF family are involved in salt and drought stress responses. frontiersin.org WRKY transcription factors are also well-recognized for their role in regulating plant stress tolerance and specialized metabolism. nih.gov The bHLH family is one of the largest TF families in plants and is integral to the response to salt stress. researchgate.net The modulation of these TF families by IBA highlights a key mechanism through which it orchestrates broad transcriptional changes to mediate its effects.

| Transcription Factor Family | Plant Species | Observed Effect of IBA/IBAK | Implicated Function | Reference |

| ERF (Ethylene Responsive Factor) | Rice (Oryza sativa) | Influenced expression | Abiotic stress response (salt, drought) | researchgate.netfrontiersin.org |

| WRKY | Rice (Oryza sativa) | Influenced expression | Stress tolerance, specialized metabolism | researchgate.netnih.gov |

| bHLH (basic Helix-Loop-Helix) | Rice (Oryza sativa) | Influenced expression | Salt stress response, regulation of stomatal closure and ROS scavenging | researchgate.net |

Modulation of Genes in Specific Metabolic Pathways (e.g., Starch and Sucrose Metabolism, Secondary Metabolite Biosynthesis)

IBA treatment significantly modulates the expression of genes involved in primary and secondary metabolism. Transcriptomic analysis in Cinnamomum camphora revealed that the rooting process induced by IBA reduced the accumulation of starch. researchgate.net In rice subjected to salt stress, the application of potassium indole-3-butyrate (IBAK) led to a decrease in sucrose and fructose (B13574) content while increasing starch content. frontiersin.org This was accompanied by the upregulation of genes related to starch synthesis and the promotion of sucrose synthesis-related genes. researchgate.net Furthermore, IBAK treatment in rice also regulated the biosynthesis of secondary metabolites, which is thought to contribute to stress adaptability. researchgate.netfrontiersin.org In Camellia sinensis cuttings, IBA treatment affected genes involved in secondary metabolism. plos.org These findings indicate that IBA redirects metabolic fluxes to support specific developmental processes like rooting and to enhance stress tolerance.

| Metabolic Pathway | Plant Species | Effect of IBA/IBAK on Gene Expression/Metabolite Levels | Reference |

| Starch and Sucrose Metabolism | Cinnamomum camphora | Reduced starch accumulation | researchgate.net |

| Starch and Sucrose Metabolism | Rice (Oryza sativa) | Decreased sucrose and fructose, increased starch. Upregulation of starch and sucrose synthesis genes. | researchgate.netfrontiersin.org |

| Secondary Metabolite Biosynthesis | Rice (Oryza sativa) | Regulation of the biosynthesis pathway | researchgate.netfrontiersin.org |

| Secondary Metabolism | Camellia sinensis | Affected gene expression | plos.org |

Cell Cycle Control and Apoptosis Pathways

The influence of indole compounds extends to the fundamental processes of cell cycle control and apoptosis (programmed cell death). While direct studies on this compound's role in these pathways are less common, research on related indole compounds provides significant insights. For example, indole-3-carbinol (I3C), a derivative of glucobrassicin, has been shown to induce G1 cell cycle arrest in human breast cancer cells. oup.comf1000research.com Its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), also causes G1 arrest. oup.com In plant systems, exogenously applied I3C has been observed to cause a cessation of cell division in the root meristem of Arabidopsis. f1000research.com Furthermore, indole compounds are known to be effective inducers of apoptosis. nih.gov I3C has been found to induce apoptosis in various cancer cell lines, and this effect can be mediated through the generation of reactive oxygen species. nih.govf1000research.comnih.gov The combination of the auxin indole-3-acetic acid (IAA) with a cytokinin was shown to synergistically enhance apoptosis and induce cell cycle arrest in HeLa cells. spandidos-publications.com These findings suggest that the broader class of indole compounds, to which IBA belongs, has a significant impact on cell cycle regulation and apoptosis, although the specific mechanisms for IBA itself require further elucidation.

Biosynthesis and Endogenous Regulation of Indole 3 Butanoate in Biological Systems

In vivo Biosynthesis Pathways in Plants

The synthesis of Indole-3-butanoate in plants is understood to occur through multiple routes, with significant evidence pointing to its creation from the pre-existing pool of Indole-3-acetic acid (IAA).

The primary route for this compound biosynthesis is considered tryptophan-dependent, as its main precursor, IAA, is predominantly synthesized from tryptophan. nih.govfrontiersin.org Plants can synthesize IAA through several pathways, most of which begin with tryptophan. wikipedia.org The subsequent conversion of IAA to IBA establishes this as an indirect, but clear, tryptophan-dependent pathway. rooting-hormones.comresearchgate.net

The existence of a tryptophan-independent pathway for IBA synthesis is less clear. While tryptophan-independent pathways have been proposed for IAA, where IAA may be produced from intermediates like indole (B1671886), this concept remains a subject of scientific evaluation. nih.govnih.govsemanticscholar.org A theoretical pathway could involve the synthesis of IBA from an indole-containing precursor other than tryptophan, but the specific enzymes and intermediates for such a route have not been fully elucidated. rooting-hormones.com

The most well-documented precursor for this compound is Indole-3-acetic acid (IAA). nih.gov Research, particularly in maize (Zea mays L.), has demonstrated that plant tissues can directly convert IAA into IBA. rooting-hormones.comresearchgate.netsemanticscholar.org This conversion is a chain-elongation reaction that adds two carbons to the side chain of IAA. The process is thought to be analogous to the initial steps of fatty acid biosynthesis, requiring cofactors such as ATP and acetyl-CoA. rooting-hormones.comresearchgate.net

| Component | Role | Supporting Evidence |

|---|---|---|

| Indole-3-acetic acid (IAA) | Direct Precursor | Demonstrated to be converted to IBA in maize and Arabidopsis seedlings. rooting-hormones.comnih.gov |

| Acetyl-CoA | Required Cofactor | Suggested to provide the two-carbon unit for chain elongation. rooting-hormones.comresearchgate.net |

| ATP | Required Cofactor | Provides energy for the enzymatic reaction. researchgate.net |

| Microsomal Membranes | Site of Synthesis | Enzymes catalyzing the conversion are located in microsomal membranes in maize. researchgate.net |

Metabolism and Conjugation of this compound

Like other phytohormones, the levels and activity of this compound are tightly controlled through metabolic processes, including conversion and conjugation. These modifications are essential for regulating auxin homeostasis and transport within the plant.

This compound can be temporarily inactivated by conjugation to other molecules, primarily sugars. rooting-hormones.com Glucosylation, the attachment of a glucose molecule, creates an IBA-glucose ester. researchgate.net This process is catalyzed by enzymes known as UDP-glucosyltransferases; for example, the UGT74E2 enzyme has been shown to glycosylate IBA in both Arabidopsis and rice. researchgate.net These conjugated forms are considered biologically inactive and act as a storage pool that can be hydrolyzed to release free, active IBA when needed. rooting-hormones.com In addition to sugars, IBA can also be metabolized by forming conjugates with amino acids. rooting-hormones.com

This compound plays a dual role in auxin homeostasis. It acts as an auxin itself, but more significantly, it functions as a stable, transportable precursor that is slowly converted into the primary auxin, IAA. wikipedia.org This conversion occurs via a process of β-oxidation within specialized organelles called peroxisomes. frontiersin.orgnih.govnih.govumn.edu This slow release from a stable precursor helps maintain appropriate levels of active IAA in specific tissues, particularly for processes like root development. rooting-hormones.comnih.gov The conversion of IBA to IAA is critical for its developmental effects, and mutants defective in this process show reduced responses to IBA. nih.gov

The transport of IBA also differs from that of IAA, contributing to its unique regulatory role. While IAA is transported relatively quickly and polarly, IBA transport is significantly slower. rooting-hormones.comnih.govresearchgate.net Furthermore, studies suggest that IBA and IAA are likely mediated by different protein transport complexes, allowing the plant to regulate the movement of these two auxins independently. nih.govsemanticscholar.orgnih.gov

| Characteristic | This compound (IBA) | Indole-3-acetic acid (IAA) |

|---|---|---|

| Transport Rate | Slower (e.g., ~3.2 mm/h) rooting-hormones.com | Faster (e.g., ~7.5 - 10 mm/h) rooting-hormones.comnih.gov |

| Transport Proteins | Mediated by distinct transporters (e.g., ABCG family, TOB1). frontiersin.orgnih.gov | Mediated by well-characterized transporters (e.g., PIN, AUX/LAX families). semanticscholar.org |

| Metabolic Role | Stable storage precursor for IAA. nih.govwikipedia.org | Primary active auxin. wikipedia.org |

| Primary Conversion | Converted to IAA via β-oxidation. frontiersin.orgumn.edu | Synthesized from tryptophan; can be converted to IBA. researchgate.netwikipedia.org |

Microbial Biosynthesis and Degradation of Indole Compounds Relevant to this compound

Microorganisms, particularly those in the plant's rhizosphere, can produce and metabolize indole compounds, thereby influencing the auxin pool available to the plant.

While the microbial production of IAA by plant-associated bacteria is well-documented, the direct synthesis of this compound is less common. mdpi.comnih.gov However, research has confirmed that certain bacteria, such as the wild strain Azospirillum brasilense, are capable of producing and releasing IBA into their growth medium. oup.comresearchgate.net Given that many microbes produce IAA, which plants can then convert to IBA, microbial activity can indirectly contribute to the plant's IBA pool. researchgate.netmdpi.com

Microbial Auxin Production by Rhizobacteria

This compound, commonly known in its acidic form as Indole-3-butyric acid (IBA), is a phytohormone belonging to the auxin class. While Indole-3-acetic acid (IAA) is the most extensively studied auxin produced by plant-associated bacteria, evidence confirms the synthesis of IBA by certain rhizobacteria. These soil microorganisms, living in close association with plant roots, can produce phytohormones that influence plant growth and development. oup.comwikipedia.org

The production of IBA has been identified in the culture medium of Azospirillum brasilense, a well-known plant growth-promoting rhizobacterium (PGPR). oup.comresearchgate.net Analysis using high-performance liquid chromatography (HPLC), gas chromatography, and gas chromatography-mass spectrometry has confirmed the presence of IBA in the supernatant of A. brasilense cultures. oup.com While the complete biosynthetic pathways for IBA in bacteria are not as thoroughly elucidated as the pathways for IAA, it is understood that L-tryptophan often serves as a precursor for various microbial auxin biosynthesis routes. nih.gov

In some organisms, such as maize, IBA is believed to be biosynthesized from IAA, suggesting a potential pathway where IAA is converted to IBA. wikipedia.org This conversion process indicates that the presence of IAA-producing pathways in rhizobacteria could be a prerequisite for the subsequent synthesis of IBA. However, it is also suggested that IBA can be more effective than IAA in inducing adventitious roots, partly because it may be less susceptible to enzymatic degradation and can be slowly converted to IAA, providing a sustained auxin supply. oup.com

The ability of rhizobacteria to produce different indolic compounds from tryptophan metabolism necessitates precise analytical methods to distinguish and quantify specific auxins like IBA and IAA. nih.gov

Table 1: Rhizobacterial Production of Indole-3-butyric acid (IBA)

| Microorganism | Compound Produced | Precursor | Analytical Method | Reference |

|---|---|---|---|---|

| Azospirillum brasilense | Indole-3-butyric acid (IBA) | L-tryptophan (presumed) | HPLC, GC, GC-MS | oup.com |

| Various Rhizobacteria | Indole-3-butyric acid (IBA) | L-tryptophan | HPTLC | nih.gov |

Tryptophan Metabolism by Gut Microbiota and Indole Derivative Production

The gut microbiota possesses a vast metabolic capacity, including the ability to metabolize the essential amino acid tryptophan, which is derived from dietary proteins. nih.govmdpi.com While a significant portion of tryptophan is absorbed by the host, some reaches the large intestine where it is catabolized by commensal microbes into a variety of bioactive indole derivatives. nih.gov These microbial metabolites play crucial roles in host physiology, including the regulation of intestinal mucosal immunity. oup.com

The primary indole derivatives produced from tryptophan by gut bacteria include indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govmdpi.com The production of these compounds is mediated by specific bacterial enzymes. For instance, the enzyme tryptophanase, present in bacteria like Escherichia coli and Clostridium sp., converts tryptophan to indole. nih.gov Certain species, notably Clostridium sporogenes, are known to metabolize tryptophan into IPA. wikipedia.org

While the gut microbiome is a significant source of various indole compounds, the available scientific literature focuses on derivatives such as indole, IAA, and IPA. There is currently a lack of direct evidence demonstrating the production of this compound (or its acid form, IBA) by gut microbiota through tryptophan metabolism. The metabolic pathways described for gut bacteria primarily lead to indole derivatives with shorter side chains.

Table 2: Major Indole Derivatives from Tryptophan Metabolism by Gut Microbiota

| Indole Derivative | Producing Bacteria (Examples) | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Indole | Escherichia coli, Bacteroides sp., Clostridium sp. | Tryptophanase (TnaA) | nih.gov |

| Indole-3-acetic acid (IAA) | Clostridium sp., Bacteroides sp., Bifidobacterium sp. | Tryptophan monooxygenase pathway | nih.gov |

| Indole-3-propionic acid (IPA) | Clostridium sporogenes | Tryptophan metabolism | wikipedia.org |

| Tryptamine | Clostridium sp., Ruminococcus sp. | Tryptophan decarboxylase (TrpD) | nih.gov |

Bacterial Degradation Pathways of Indole Compounds

Bacteria have evolved diverse catabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The degradation of Indole-3-acetic acid (IAA) by bacteria is a well-documented process. nih.gov Specific gene clusters have been identified that are responsible for the breakdown of IAA. The iac gene cluster is involved in the aerobic degradation of IAA, which typically proceeds through intermediates like catechol. nih.govmdpi.com An anaerobic degradation pathway, encoded by the iaa gene cluster, has also been characterized, converting IAA to 2-aminobenzoyl-CoA. nih.gov

In contrast to the extensive research on IAA catabolism, the bacterial degradation of other indole derivatives with longer side chains, such as Indole-3-propionic acid (IPA) and Indole-3-butyric acid (IBA), is not well established. nih.gov Scientific reports have explicitly noted that, while bacteria can assimilate IAA, no degradation pathways have been reported for IBA. nih.gov This suggests that the enzymatic machinery characterized for IAA degradation may not be effective against IBA, possibly due to the difference in the length of the carboxylic acid side chain. The stability of IBA compared to IAA may contribute to its persistence and its effectiveness as a rooting agent. nih.gov

While some studies have explored the bioconversion of various indole derivatives using enzymes from IAA-degrading bacteria, these investigations have not detailed a complete catabolic pathway for IBA. nih.gov The lack of known degradation pathways for IBA in bacteria is a significant gap in the understanding of the environmental fate and microbial metabolism of this auxin.

Advanced Research Methodologies and Experimental Approaches in Indole 3 Butanoate Studies

Genetic and Mutational Analysis

Genetic analysis, particularly in model organisms like Arabidopsis thaliana, has been fundamental to identifying the core components of the IBA response and metabolic pathways. This approach relies on creating and screening mutant populations to find individuals with altered responses to exogenously applied IBA. oup.com

The primary strategy for identifying IBA-response mutants involves screening for plants that exhibit resistance to the inhibitory effects of IBA on root elongation. oup.comnih.gov Wild-type seedlings grown on media containing IBA show a characteristic dose-dependent shortening of the primary root. Mutants that are unable to either perceive IBA or convert it to its more active form, Indole-3-acetic acid (IAA), will display longer roots on IBA-containing media compared to the wild type. wikipedia.orgnih.gov These mutants are often designated as ibr (IBA-response) mutants. nih.gov

Characterization of these mutants reveals specific defects in IBA-mediated processes while often retaining normal responses to IAA. nih.govnih.gov This specificity is crucial as it suggests the mutation affects a component unique to IBA metabolism or transport, rather than a general auxin signaling element. nih.gov Key defects observed in ibr mutants include reduced lateral root initiation in response to IBA and decreased expression of IBA-responsive genes. nih.govnih.gov Based on their phenotypes, mutants can be grouped into different classes. For instance, some mutants show developmental defects when grown without sucrose (B13894), pointing to impairments in peroxisomal functions, which are essential for both fatty acid breakdown and the conversion of IBA to IAA. oup.com Other classes of mutants with normal peroxisomal function may have defects in IBA transport or specific signaling pathways. oup.com

| Mutant Designation | Key Phenotype | Inferred Defect | Reference |

|---|---|---|---|

| ibr1 | Resistant to IBA-induced root elongation inhibition; normal IAA response. | Defective in peroxisomal IBA β-oxidation. | nih.govnih.gov |

| ibr3 | Resistant to IBA-induced root elongation inhibition; no apparent fatty acid β-oxidation defects. | Putative peroxisomal acyl-CoA dehydrogenase/oxidase involved in IBA-to-IAA conversion. | nih.govnih.gov |

| ibr10 | Resistant to IBA-induced root elongation inhibition; normal IAA response. | Defective in peroxisomal IBA β-oxidation; resembles enoyl-CoA hydratases. | nih.govnih.gov |

| pex5 | Resistant to IBA; developmental defects without sucrose. | Defective in the import of peroxisomal matrix proteins. | oup.comnih.gov |

Once a mutant with an interesting phenotype is identified and characterized, positional cloning (or map-based cloning) is a powerful technique used to identify the underlying gene responsible for the mutation. genome.gov This laboratory approach allows for the localization of a gene to a specific position on a chromosome without prior knowledge of the protein's function. genome.gov The process involves crossing the mutant plant with a different ecotype (e.g., Landsberg erecta) and then analyzing the genetic makeup of the resulting F2 generation that shows the mutant phenotype. nih.gov By using polymorphic molecular markers, researchers can pinpoint the chromosomal region containing the mutation. nih.gov

Following mapping, candidate genes within the identified region are sequenced in the mutant to find the specific genetic lesion. nih.gov This methodology has been successfully used to identify several key genes in the IBA metabolic pathway. For example, positional cloning revealed that IBR1 encodes a short-chain dehydrogenase/reductase family member, and IBR10 encodes a protein similar to enoyl-CoA hydratases/isomerases. nih.govnih.gov Further analysis showed that both of these enzymes possess C-terminal peroxisomal-targeting signals, providing strong evidence that IBA metabolism occurs in peroxisomes. nih.govnih.gov This genetic work led to a model where IBR3, IBR10, and IBR1 act sequentially in the β-oxidation process that converts IBA to IAA. nih.gov

| Gene | Encoded Protein | Proposed Function in IBA Pathway | Reference |

|---|---|---|---|

| IBR1 | Short-chain dehydrogenase/reductase (SDR) family enzyme | Catalyzes the third step in peroxisomal IBA β-oxidation. | nih.govnih.gov |

| IBR3 | Acyl-CoA dehydrogenase/oxidase-like protein | Catalyzes the first step in peroxisomal IBA β-oxidation. | nih.govnih.gov |

| IBR10 | Enoyl-CoA hydratase/isomerase-like protein | Catalyzes the second step in peroxisomal IBA β-oxidation. | nih.govnih.gov |

| PEX5 | Peroxisomal targeting signal 1 receptor | Imports matrix proteins (including IBA-metabolizing enzymes) into the peroxisome. | oup.comnih.gov |

| LACS4 | Long-chain acyl-CoA synthetase 4 | Catalyzes the addition of CoA to IBA, the first step for β-oxidation. | umsl.edu |

"Omics" Approaches in Indole-3-butanoate Research

The advent of high-throughput "omics" technologies has revolutionized the study of IBA by enabling a global view of the molecular changes that occur in response to its application. These approaches provide a systems-level understanding of the intricate networks governing IBA action.

Transcriptomics, primarily through RNA sequencing (RNA-Seq), allows for a comprehensive analysis of the entire set of RNA transcripts in a cell or tissue at a given moment. This technique is used to profile the gene expression changes induced by IBA treatment. frontiersin.orgplos.org In a typical experiment, plants are treated with and without IBA, and RNA is extracted from relevant tissues (e.g., nodal cuttings, buds, or roots). plos.orgnih.gov By sequencing the complementary DNA (cDNA) libraries and comparing the results, researchers can identify thousands of differentially expressed genes (DEGs)—both up- and down-regulated—in response to IBA. frontiersin.orgplos.org

Studies in various plants, including sugarcane (Saccharum officinarum), tea (Camellia sinensis), and rice (Oryza sativa), have demonstrated that IBA significantly alters the expression of a large number of genes. frontiersin.orgplos.orgnih.gov Functional annotation of these DEGs reveals their involvement in a wide array of biological processes. Key pathways consistently affected by IBA include plant hormone signal transduction, cell wall organization, glutathione (B108866) metabolism, and secondary metabolism. plos.orgnih.gov For example, in tea cuttings, IBA treatment led to the identification of 1,091 DEGs, including genes involved in auxin homeostasis and signaling pathways for other hormones like brassinosteroids and ethylene. plos.org In sugarcane, RNA-seq revealed 494 upregulated and 2,086 downregulated genes in IBA-treated buds, affecting metabolic and cellular processes. frontiersin.orgnih.govresearchgate.net These transcriptomic datasets provide a valuable resource for identifying candidate genes that play a crucial role in IBA-induced processes like adventitious rooting. plos.orgnih.gov

| Plant Species | Experimental System | Number of DEGs Identified | Key Pathways Affected by IBA | Reference |

|---|---|---|---|---|

| Sugarcane (Saccharum officinarum) | Buds | 494 up, 2086 down | Metabolic processes, cellular processes, plant hormone signaling | frontiersin.orgnih.govresearchgate.net |

| Tea (Camellia sinensis) | Nodal cuttings | 656 up, 435 down | Plant hormone signal transduction, secondary metabolism, cell wall organization, glutathione metabolism | plos.orgnih.gov |

| Sugarcane (Saccharum officinarum) | Roots under low temperature | ~7900 (Day 1) | Glycolysis, TCA cycle, glutathione metabolism, lignin (B12514952) metabolism | mdpi.com |

| Rice (Oryza sativa) | Leaves under salt stress | Not specified | Photosynthesis, plant hormone signal transduction, starch and sucrose metabolism, ribosome pathway | nih.gov |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. thermofisher.com It provides a direct functional readout of cellular activity and physiological state. Mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), is the primary analytical tool in metabolomics for the detection, quantification, and identification of metabolites. thermofisher.comijpras.com

In the context of IBA research, metabolomics is used to trace the metabolic fate of IBA and to understand its broader impact on the plant's metabolic network. By comparing the metabolite profiles of IBA-treated and control plants, scientists can identify molecules that are produced or consumed as a result of IBA application. This approach can confirm the conversion of IBA to IAA and identify other downstream metabolic shifts. umsl.edumdpi.com For instance, integrated transcriptomic and metabolomic analyses in sugarcane revealed that IBA treatment under low temperature affected not only hormone levels but also key metabolic pathways like the tricarboxylic acid (TCA) cycle and glutathione metabolism. mdpi.com Similarly, studies on related indole (B1671886) compounds have shown that metabolomic approaches can identify differential metabolites in pathways such as butanoate metabolism and alanine, aspartate, and glutamate (B1630785) metabolism. frontiersin.orgfrontiersin.org The integration of metabolomics with transcriptomics provides a powerful, multi-layered view of how IBA orchestrates complex biological responses. frontiersin.org

| Analytical Approach | Key Findings in IBA/Auxin Studies | Reference |

|---|---|---|

| Targeted Metabolomics (Hormone quantification) | IBA treatment significantly increases levels of other phytohormones, including GA3, ABA, JA, IAA, and ZT in sugarcane. | mdpi.com |

| Integrated Transcriptomics and Metabolomics | Identified enrichment in pathways like the TCA cycle, glutathione metabolism, and phenylalanine metabolism in response to IBA or related auxins. | mdpi.comfrontiersin.org |

| High-Resolution Mass Spectrometry (HRMS) | Enables accurate mass measurements to distinguish between isobaric metabolites, crucial for identifying biotransformation products of IBA. | thermofisher.comijpras.com |

| LC-MS/MS | Used to detect and quantify low-level metabolites, including intermediates in IBA metabolic pathways. | ijpras.com |

Physiological and Phenotypic Characterization Techniques

To connect molecular changes to whole-plant responses, a variety of physiological and phenotypic characterization techniques are employed. These methods quantify the tangible effects of IBA on plant growth and development.

Beyond root morphology, physiological parameters are measured to understand the underlying mechanisms. This includes quantifying changes in the levels of endogenous phytohormones. For example, studies have shown that exogenous IBA application can lead to significant accumulation of IAA, abscisic acid (ABA), and gibberellins (B7789140) (GA3) in plant tissues. nih.gov Furthermore, the activity of various enzymes, such as catalase and peroxidases, which are involved in stress responses that can be triggered by hormone treatments, are often measured. nih.govresearchgate.net These physiological and phenotypic data are essential for validating the functional consequences of the genetic and molecular changes identified through mutational analysis and 'omics' approaches.

| Technique/Assay | Parameter Measured | Purpose in IBA Research | Reference |

|---|---|---|---|

| Primary Root Elongation Assay | Length of the primary root | To screen for IBA-resistant or hypersensitive mutants. | nih.govresearchgate.net |

| Lateral Root Density Assay | Number of lateral roots per unit of primary root length | To assess the effect of IBA on lateral root initiation. | nih.govresearchgate.net |

| Adventitious Rooting Assay | Number, length, and weight of roots on cuttings | To quantify the root-promoting efficacy of IBA. | ashs.orgmdpi.com |

| Hormone Quantification (e.g., by LC-MS) | Endogenous levels of IAA, ABA, GA3, etc. | To study the interaction of IBA with other hormone pathways. | nih.govmdpi.com |

| Enzyme Activity Assays (e.g., Spectrophotometry) | Activity of enzymes like catalase or peroxidase | To measure physiological stress responses associated with IBA treatment. | nih.govresearchgate.net |

| Dark-grown Hypocotyl Elongation | Length of hypocotyl in dark-grown seedlings | To assess cell elongation responses to auxins, sometimes used to distinguish IBA and IAA effects. | researchgate.net |

Analytical and Quantification Techniques for this compound and its Metabolites in Biological Matrices

The accurate detection and quantification of this compound (IBA) and its metabolic products within complex biological samples are fundamental to understanding its physiological roles and mechanisms of action. Researchers employ a range of sophisticated analytical techniques, each with distinct advantages, to isolate and measure these compounds. These methods have evolved from non-specific colorimetric assays to highly sensitive and specific chromatographic and spectrometric techniques.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced and automated version of traditional thin-layer chromatography, offering enhanced separation efficiency and detection capabilities. humanjournals.comslideshare.net It is a reliable, rapid, and straightforward method for the simultaneous detection and quantification of IBA and related indole compounds, such as Indole-3-acetic acid (IAA), from biological sources like rhizobacteria. nih.gov This technique is particularly valuable for overcoming the limitations of older methods, such as spectrophotometry using Salkowski reagent, which is non-specific and reacts with a broad range of indolic compounds, leading to overestimated values. nih.gov

HPTLC provides precise quantification of specific auxins like IAA and IBA in a range of 100 to 1000 ng per spot, effectively ignoring other tryptophan derivatives that might be present in the sample. nih.gov The versatility of HPTLC allows for the analysis of numerous samples in parallel on a single plate, making it a high-throughput and cost-effective screening tool in various research fields, including pharmacognosy and the analysis of herbal formulations. humanjournals.commdpi.com

Table 1: Comparison of Analytical Methods for Indole Auxin Quantification

| Feature | Spectrophotometric Method (Salkowski Reagent) | High-Performance Thin-Layer Chromatography (HPTLC) |

| Specificity | Non-specific; reacts with various indolic compounds. nih.gov | Specific; precisely detects and quantifies IAA and IBA. nih.gov |

| Accuracy | Gives larger values due to reaction with total indolic compounds. nih.gov | Provides more accurate, lower values by isolating specific auxins. nih.gov |

| Quantification Range | Not specified, prone to interference. | 100 to 1000 ng per spot for IAA and IBA. nih.gov |

| Primary Application | General estimation of total indolic compounds. | Simultaneous detection and quantification of specific auxins like IAA and IBA. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Endogenous Compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for the qualitative and quantitative analysis of endogenous compounds due to its high specificity and sensitivity. wikipedia.org

In the context of IBA studies, GC-MS has been instrumental in identifying its presence in various biological matrices. For instance, early research definitively identified IBA as an endogenous auxin in the roots and epicotyls of etiolated pea seedlings. nih.gov The methodology typically involves extraction of the compounds from the biological tissue, followed by derivatization to increase volatility, and then injection into the GC-MS system. wikipedia.orgfrontiersin.org The system separates the components of the mixture, and the mass spectrometer provides detailed mass spectra that allow for positive identification and quantification, often using deuterated internal standards to ensure accuracy. nih.gov This technique has been successfully used to quantify various auxins in plant organs, revealing their relative abundance. nih.gov

Table 2: Endogenous Auxin Levels in Pea Seedling Organs Determined by GC-MS

| Auxin | Organ | Concentration (pmol g⁻¹ FW) |

| Indole-3-butyric acid (IBA) | Root | Detected nih.gov |

| Epicotyl | Detected nih.gov | |

| Indole-3-acetic acid (IAA) | Root | 115 nih.gov |

| Cotyledons | 13 nih.gov | |

| Epicotyl | 21 nih.gov | |

| Phenylacetic acid (PAA) | Root | 347 nih.gov |

| Cotyledons | 451 nih.gov | |

| Epicotyl | 425 nih.gov | |

| Indole-3-propionic acid (IPA) | Root | 5 nih.gov |

Source: Adapted from Schneider et al., 1985. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolome Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering unparalleled sensitivity, specificity, and high-throughput capabilities for the comprehensive analysis of metabolites in biological samples. researchgate.netanimbiosci.org This technique is exceptionally well-suited for studying the metabolome related to IBA, as it can separate and quantify a wide array of compounds, including IBA itself and its various metabolic derivatives, from complex matrices like serum, plasma, and urine. researchgate.netmdpi.com

LC-MS-based metabolomics can be performed using either untargeted or targeted approaches. lcms.cz Untargeted analysis aims to screen for as many metabolites as possible to generate new hypotheses, while targeted analysis focuses on the precise quantification of a predefined set of metabolites. lcms.cz In studies of indole metabolism, LC-MS/MS has revealed disturbances in tryptophan catabolism by identifying and quantifying metabolites such as indole-3-acetic acid and its conjugates. researchgate.net The development of comprehensive LC-MS/MS assays allows for the absolute quantification of hundreds of metabolites simultaneously, with high precision and recovery rates. mdpi.com

Table 3: Performance Characteristics of a Comprehensive LC-MS/MS Metabolomics Assay

| Parameter | Performance |

| Metabolite Coverage | 721 metabolites in serum/plasma. mdpi.com |

| Metabolite Classes Covered | 20 mdpi.com |

| Limit of Detection Range | 1.4 nM to 10 mM mdpi.com |

| Recovery Rates | 80% to 120% mdpi.com |

| Quantitative Precision (CV) | < 20% mdpi.com |

Source: Adapted from a study on a comprehensive quantitative metabolomics assay. mdpi.com

Innovative Approaches for Studying this compound Effects

Beyond analytical detection, innovative research methodologies are being developed to better understand the biological effects of IBA. These approaches include the creation of novel IBA derivatives and the use of advanced formulation technologies to control its delivery in experimental settings.

Development of this compound Derivatives (e.g., Ionic Liquids) for Research Probes

A novel strategy in the study of auxins involves their transformation into ionic liquids (ILs). researchgate.net Ionic liquids are salts that are liquid at low temperatures, and converting active ingredients into this form can offer advantages such as enhanced bioavailability. rsc.org Researchers have successfully synthesized a series of bio-based ionic liquids featuring the indole-3-butyrate anion paired with various alkylated choline (B1196258) cations. researchgate.net

This transformation of IBA into a liquid salt form represents a sustainable strategy to develop highly efficient plant growth stimulators. researchgate.net The synthesis involves a multi-step process, often starting with the alkylation of a precursor like 2-dimethylaminoethanol, followed by an anion exchange to incorporate the indole-3-butyrate. researchgate.net These novel IBA-based ILs have been characterized for their physicochemical properties and have demonstrated biological activity at very low concentrations. researchgate.netrsc.org This approach opens new avenues for creating research probes to study auxin transport, metabolism, and activity with potentially different properties than the parent compound.

Table 4: Synthesis and Properties of Indole-3-butyrate Based Ionic Liquids

| Cation | Anion | Synthesis Approach | Key Finding |

| Choline and its alkyl derivatives | Indole-3-butyrate | Alkylation of 2-dimethylaminoethanol and subsequent anion exchange. researchgate.net | Created a homologous series of bio-based ionic liquids. researchgate.net |

| Quininium or Quinidinium | Indole-3-acetate (B1200044) | Two-step anion exchange reaction from cinchona alkaloids. rsc.orgrsc.org | Resulting ILs exhibited activity at concentrations as low as 0.5 mg dm⁻³. rsc.org |

Nanotechnology-based Formulations for Controlled Release in Experimental Systems

Nanotechnology offers powerful tools for developing advanced delivery systems for bioactive compounds like IBA. brieflands.com By encapsulating indole derivatives within nanoparticles, researchers can improve their stability, solubility, and, most importantly, achieve controlled and sustained release in experimental systems. brieflands.comnih.gov This is crucial for studying the long-term effects of IBA and for maintaining consistent concentrations in in vitro and in vivo models.

Various nanoformulations have been developed for related indole compounds, providing a blueprint for IBA applications. For example, zein/carboxymethyl chitosan (B1678972) nanoparticles have been used to encapsulate Indole-3-carbinol (B1674136) (I3C), significantly improving its stability and providing controlled release. nih.gov The method involves techniques like liquid-liquid phase separation and ionic gelation. nih.gov Similarly, layered metal hydroxides have been explored as nanohybrids for the controlled release of Indole-3-acetic acid. researchgate.net These nanotechnology-based systems allow for precise manipulation of compound delivery, enabling more sophisticated experimental designs to probe the dose-dependent and time-course effects of IBA.

Table 5: Characteristics of Nanoparticle Formulations for Indole Compounds

| Nanoparticle System | Encapsulated Compound | Encapsulation Method | Key Properties and Findings |

| Zein/Carboxymethyl Chitosan (CMCS) Nanoparticles | Indole-3-carbinol (I3C) & 3,3'-diindolylmethane (B526164) (DIM) | Liquid-liquid phase separation and ionic gelation. nih.gov | Improved encapsulation efficiency and stability; provided controlled release in PBS medium. nih.gov |

| Lipid Polymer Hybrid Nanoparticles (LPHNPs) | Sunitinib (an indole derivative) | Emulsion solvent evaporation. nih.gov | Size = 439 nm; Encapsulation Efficiency = 83.03%; Sustained release over 48 hours. nih.gov |

| Layered Metal Hydroxide (B78521) Nanohybrids | Indole-3-acetic acid (IAA) | Coprecipitation and ion-exchange. researchgate.net | Interaction with the hydroxide lattice allows for a slower, more controlled release of the guest molecule. researchgate.net |

Interactions of Indole 3 Butanoate with Other Phytohormones and Biological Systems

Cross-Talk with Auxin Pathways (Indole-3-acetic acid)

The interaction between IBA and the primary auxin, IAA, is fundamental to its function. IBA serves as a slow-release, stable precursor to IAA, influencing the active auxin pool and thereby modulating a wide array of developmental processes. duke.eduoup.com

However, antagonistic interactions can also occur, particularly under conditions of hormonal imbalance. High concentrations of IBA can lead to an overproduction of IAA, which in turn can trigger the synthesis of ethylene, a hormone that often has inhibitory effects on root elongation and can disrupt normal auxin transport. researchgate.net This demonstrates that the balance between the precursor (IBA) and the active hormone (IAA) is critical for proper developmental outcomes.

IBA and IAA utilize distinct transport mechanisms for their movement within the plant. oup.com While the transport of IAA is famously mediated by PIN-FORMED (PIN) and AUXIN1/LIKE-AUX1 (AUX/LAX) proteins, IBA transport involves members of the ATP-binding cassette (ABC) transporter family, specifically from the PLEIOTROPIC DRUG RESISTANCE (PDR) subfamily, such as ABCG36 and ABCG37. oup.com

Furthermore, the regulation of IBA's availability for conversion is a key control point. The protein TRANSPORTER OF IBA1 (TOB1) has been identified as a vacuolar transporter that sequesters IBA, thereby limiting its contribution to the active IAA pool and consequently restricting lateral root formation. nih.govnih.gov This sequestration represents a significant modulation of the auxin signaling pathway at the precursor level.

By being converted into IAA, IBA indirectly modulates the core auxin signaling cascade. This pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. researchgate.netnih.gov The binding of IAA to these receptors promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, which in turn liberates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes. nih.govresearchgate.net Therefore, the metabolic conversion of IBA to IAA is a crucial step that feeds into and influences the entire downstream auxin perception and response machinery. nih.gov

Interactions with Gibberellins (B7789140)

The interplay between auxins and gibberellins (GAs) is well-established in regulating various aspects of plant development, including stem elongation, fruit set, and wood formation (xylogenesis). mdpi.com Research has shown a direct synergistic interaction between IBA and gibberellins. In hypocotyl cuttings of Pinus radiata, for instance, treatment with both IBA and Gibberellin A3 (GA3) was shown to promote xylem differentiation, a key process in vascular development. mdpi.comencyclopedia.pub

The interaction is often hierarchical. Auxin, including IAA derived from IBA, can promote the biosynthesis of GAs by activating genes encoding key enzymes in the GA synthesis pathway, such as GA20ox and GA3ox, while deactivating genes for GA catabolism (GA2ox). mdpi.comencyclopedia.pub This indicates that IBA can indirectly increase the levels of active gibberellins, thereby influencing developmental processes that are co-regulated by both hormone classes.

Interactions with Abscisic Acid and Jasmonates

Indole-3-butanoate is linked to the signaling pathways of stress-related hormones like abscisic acid (ABA) and jasmonates (JA), primarily through shared metabolic machinery and the complex crosstalk networks involving its conversion product, IAA. nih.gov

A significant point of interaction occurs at the level of biosynthesis within the peroxisome. The conversion of IBA to IAA through β-oxidation happens in this organelle. Notably, the biosynthesis of jasmonic acid also involves β-oxidation steps within the peroxisome. mdpi.com A single peroxisomal transporter, COMATOSE (CTS)/PEROXISOMAL ABC-TRANSPORTER 1 (PXA1), is responsible for importing the precursors for both IBA (as an ester) and JA (12-oxo-phytodienoic acid, or OPDA). mdpi.com This shared transport mechanism suggests a potential for competition or co-regulation between the auxin and jasmonate biosynthetic pathways.

Once converted to IAA, IBA-derived auxin participates in the well-documented antagonistic and synergistic interactions with ABA and JA. The auxin-ABA balance is crucial for processes like seed dormancy and germination, where ABA generally acts as an inhibitor and auxin can promote growth. nih.gov Similarly, the interplay between auxin and JA signaling pathways is critical for regulating defense responses and developmental processes. nih.govnih.gov For instance, there is evidence for antagonistic interactions between ABA and the JA-ethylene signaling pathways in modulating defense gene expression. nih.govnih.gov

Complex Regulatory Networks with Other Plant Regulators and Signaling Molecules

The conversion of IBA to active auxin is a node within a broader regulatory network that includes other key phytohormones, such as cytokinins. A clear example of this integration is the regulation of the IBA transporter TOB1. nih.govnih.gov Research has revealed that the expression of the TOB1 gene is transcriptionally regulated by cytokinin. nih.govnih.gov By controlling the expression of a transporter that sequesters IBA in the vacuole, cytokinin can effectively limit the amount of IBA available for conversion to IAA. nih.gov This provides a sophisticated mechanism through which cytokinin can exert inhibitory effects on lateral root production by modulating IBA's contribution to the total auxin pool. nih.govnih.gov This tri-hormonal interaction involving cytokinin, IBA, and IAA illustrates the complexity of the signaling networks that fine-tune plant architecture.

Influence on Plant-Microorganism Interactions (e.g., Plant Growth Promoting Rhizobacteria, Mycorrhizal Fungi)

This compound plays a significant role in mediating the relationship between plants and beneficial soil microbes, largely by promoting root growth, which creates a more extensive habitat for microbial colonization.

Table 1: Synergistic Effects of this compound (IBA) and Plant Growth Promoting Rhizobacteria (PGPR) on Rooting

| Plant Species | PGPR Strain(s) | Key Findings on Synergistic Effects with IBA |

| Apple (Malus × domestica) | Bacillus sp. (RG (1)3), Bacillus licheniformis (B6) | Combination of IBA (1000 ppm) with these strains improved rooting percentage by 5-15% compared to IBA alone. researchgate.net |

| Grapevine (Vitis champini) | EMA1, EMA6 (PGPR mixtures) | PGPR treatments (EMA1, EMA6) increased rooting rate and fresh root weight, with EMA1 showing a higher rooting rate (56.7%) than IBA treatments. researchgate.netaloki.hu |

| Apple (Malus pumila 'MM106') | Agrobacterium (OSU-142), Bacillus (A-18) | Combined treatments of IBA, bacteria, and carbohydrates yielded more successful rooting results than single IBA or bacteria treatments. academicjournals.org |

| Poinsettia (Euphorbia pulcherrima) | Bio-formulations (BII, BIII, BIV) containing Azospirillum, Bacillus, etc. | Cuttings from mother plants treated with PGPR formulations showed enhanced rooting capacity, especially when combined with IBA, and increased nutrient content (N, P, Ca, Fe). mdpi.com |

IBA also influences interactions with mycorrhizal fungi. Arbuscular mycorrhizal (AM) fungi are obligate symbionts that colonize plant roots and help in nutrient uptake. nih.govmdpi.com The formation of lateral roots provides the primary sites for infection and colonization by these beneficial fungi. nih.gov Since auxins like IAA and its precursor IBA are potent promoters of lateral root development, IBA application can increase the number of potential colonization sites, thereby facilitating the establishment of the mycorrhizal symbiosis. nih.gov

Future Directions and Unexplored Avenues in Indole 3 Butanoate Research

Elucidation of Remaining Unknown Molecular Mechanisms

While it is known that Indole-3-butanoate (IBA) can be converted to the primary auxin, Indole-3-acetic acid (IAA), evidence also suggests that IBA may act as an auxin on its own. wikipedia.org The exact mechanisms governing this dual functionality remain a significant area for future investigation. The conversion of IBA to IAA is thought to occur via a process similar to the β-oxidation of fatty acids within peroxisomes. nih.gov However, the specific enzymes and transporters involved are still being identified. nih.govwustl.edu Future research should focus on:

Identifying and characterizing novel IBA transporters: Understanding how IBA is taken up and distributed within plant tissues is crucial. wustl.edu The identification of transporters will shed light on the spatial and temporal control of IBA action.

Unraveling the complete enzymatic pathway of IBA-to-IAA conversion: While some enzymes like IBR1, IBR3, and IBR10 have been implicated, the entire cascade and its regulation are not fully understood. nih.gov

Investigating IBA-specific signaling pathways: Research suggests that the signal transduction pathway for IBA is at least partially distinct from that of IAA. frontiersin.org Elucidating these unique pathways is a key priority. This includes identifying specific receptors and downstream signaling components that are preferentially activated by IBA.